2,13-Octadecadien-1-ol 2,13-Octadecadien-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19800654
InChI: InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3
SMILES:
Molecular Formula: C18H34O
Molecular Weight: 266.5 g/mol

2,13-Octadecadien-1-ol

CAS No.:

Cat. No.: VC19800654

Molecular Formula: C18H34O

Molecular Weight: 266.5 g/mol

* For research use only. Not for human or veterinary use.

2,13-Octadecadien-1-ol -

Specification

Molecular Formula C18H34O
Molecular Weight 266.5 g/mol
IUPAC Name octadeca-2,13-dien-1-ol
Standard InChI InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3
Standard InChI Key YCOMGIOWVNOOBC-UHFFFAOYSA-N
Canonical SMILES CCCCC=CCCCCCCCCCC=CCO

Introduction

Chemical Identity and Structural Features

2,13-Octadecadien-1-ol (IUPAC name: octadeca-2,13-dien-1-ol) is a long-chain unsaturated alcohol with the molecular formula C₁₈H₃₂O. Its structure comprises an 18-carbon backbone with double bonds at C2–C3 and C13–C14 positions and a hydroxyl group at C1 (Fig. 1). The compound exists in four geometrical isomers: (2E,13E), (2E,13Z), (2Z,13E), and (2Z,13Z), each differing in the spatial arrangement of the double bonds . These isomers are synthesized via acetylene coupling reactions starting from diols such as 1,9-nonanediol, followed by stereoselective reductions to establish the desired E or Z configurations .

Table 1. Molecular descriptors of 2,13-octadecadien-1-ol

PropertyValue
Molecular formulaC₁₈H₃₂O
Molecular weight264.45 g/mol
Double bond positionsΔ², Δ¹³
Functional groupPrimary alcohol (-OH)
Isomers2E,13E; 2E,13Z; 2Z,13E; 2Z,13Z

Synthesis and Isomer-Specific Configurations

The synthesis of 2,13-octadecadien-1-ol involves multi-step organic transformations. A representative pathway begins with 1,9-nonanediol, which undergoes partial protection, followed by acetylene coupling to introduce the double bonds. Subsequent hydrogenation or Birch reduction selectively generates E or Z configurations (Table 2) . For example:

  • Acetylene coupling: 1,9-Nonanediol is converted to a diyne intermediate.

  • Partial hydrogenation: Lindlar catalyst yields Z-alkenes, while LiAlH₄ promotes E-geometry .

  • Functional group manipulation: Terminal hydroxyl groups are introduced via oxidation-reduction sequences.

Table 2. Key reactions in isomer synthesis

IsomerReduction MethodCatalyst/Reagent
2E,13EBirch reductionLiAlH₄
2E,13ZPartial hydrogenationPd/BaSO₄ (quinoline)
2Z,13ESequential Lindlar hydrogenationPd/CaCO₃
2Z,13ZFull hydrogenationPd/C

Structural Elucidation via NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for distinguishing isomers. The ¹H and ¹³C NMR chemical shifts of allylic protons and carbons are highly sensitive to double bond geometry (Tables 3–4) . For instance:

  • The ¹H NMR signal for the C2 proton in (2E,13Z)-2,13-18:OH appears at δ 5.63 ppm (J = 15.4 Hz), whereas the (2Z,13Z) isomer resonates at δ 5.53 ppm (J = 11.0 Hz) .

  • Allylic carbons (C3 in 2,13-18:OH) exhibit upfield shifts in Z-configured isomers due to reduced diamagnetic shielding .

Table 3. ¹H NMR data for 2,13-octadecadien-1-ol isomers (δ, ppm)

Position(2E,13E)(2E,13Z)(2Z,13E)(2Z,13Z)
C1-H4.074.084.184.18
C2-H5.655.635.545.53
C3-H5.705.705.595.60

Table 4. ¹³C NMR data for 2,13-octadecadien-1-ol isomers (δ, ppm)

Position(2E,13E)(2E,13Z)(2Z,13E)(2Z,13Z)
C163.863.858.558.5
C2128.9128.8128.3128.3
C3133.5133.6133.3133.2

Differentiation via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis on polar columns (e.g., DB-23) resolves isomers based on retention indices (KI) and mass spectral patterns :

  • Retention order: (2E,13E)-18:OH elutes first (KI = 2,548), followed by (2Z,13E), (2E,13Z), and (2Z,13Z) (KI = 2,572) .

  • Mass spectra: The relative intensity of the [M–H₂O]⁺ ion (m/z 248) distinguishes 2,13-18:OH (7% intensity) from 3,13-18:OH (1%) .

Table 5. GC retention indices (DB-23 column)

IsomerRetention Index (KI)
2E,13E2,548
2Z,13E2,559
2E,13Z2,565
2Z,13Z2,572

Applications in Chemical Ecology and Pest Management

The precise synthesis and characterization of 2,13-octadecadien-1-ol isomers enable their use in:

  • Pheromone monitoring: Deploying synthetic isomers in traps to study insect population dynamics .

  • Mating disruption: Interfering with pest communication by saturating environments with non-attractive isomers.

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